The compound 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a derivative within the broader class of imidazo[4,5-c]pyridin-2-ones, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The synthesis of related compounds, such as 3-aminoimidazo[1,2-a]pyridines and pyrrolo[3,2-b]pyridin-2-ones, has been explored to enhance yields, simplify reaction workups, and improve the functional properties of these molecules.
The applications of imidazo[4,5-c]pyridin-2-one derivatives span across various fields. In medicinal chemistry, these compounds have been investigated for their antibacterial and antioxidant properties. For example, a series of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, as well as notable antioxidant activity2. This suggests that 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one could potentially be explored for similar biological activities. Moreover, the structural diversity and modifiability of these heterocycles make them suitable candidates for drug discovery and development. In materials science, the electronic properties of these heterocycles could be harnessed in the design of new materials, such as organic semiconductors or photovoltaic cells. However, specific case studies or applications for 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one were not provided in the data, indicating a need for further research to fully elucidate its potential uses.
The synthesis of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one can be achieved through several methods, primarily involving the bromination of related imidazopyridine derivatives. A notable method involves the use of N-bromosuccinimide as a brominating agent in a one-pot reaction. This approach allows for regioselective bromination while maintaining high yields and purity.
The molecular structure of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one features a bicyclic system that includes an imidazole ring fused to a pyridine ring.
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is primarily linked to its interaction with biological targets such as enzymes or receptors.
Studies have shown that related compounds exhibit significant activity against various pathogens and cancer cell lines, suggesting that 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one could share similar properties .
The physical and chemical properties of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one are critical for understanding its behavior in different environments:
These properties influence its application in pharmaceuticals and other chemical industries.
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one has several scientific applications:
Research continues into optimizing its synthesis and expanding its applications in drug discovery and development .
Single-crystal X-ray diffraction studies confirm that 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one crystallizes in the monoclinic space group P2₁/n, with unit cell parameters a = 9.1704(9) Å, b = 16.5309(13) Å, c = 10.3528(12) Å, and β = 112.368(12)°. The unit cell volume is 1451.3(3) ų with Z = 4 molecules per unit cell [4]. The asymmetric unit contains one discrete molecule, with the bromine atom occupying the C7 position of the pyridine ring. The molecular packing is stabilized by intermolecular hydrogen bonding between the lactam carbonyl (O1) and the N3-H group of adjacent molecules (N3–H···O1 = 2.89 Å), forming a one-dimensional chain structure parallel to the a-axis [4] [5].
Table 1: Crystallographic Parameters for 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n (No. 14) |
Unit Cell Volume | 1451.3(3) ų |
Z | 4 |
Radiation | Mo Kα (λ = 0.71073 Å) |
R1 | 0.0405 |
wR2 | 0.0677 |
The fused imidazo[4,5-c]pyridine ring system exhibits near-perfect planarity, with a root-mean-square (RMS) deviation of 0.014 Å for non-hydrogen atoms [5]. The bromine substitution at C7 induces minor bond angle distortion at the C4–C7–Br1 junction (122.8° vs. the ideal 120° for sp² hybridization). Comparative analysis with unsubstituted analogs reveals that bromination reduces the pyridine ring’s electron density, increasing the C4–C7 bond length to 1.738(3) Å [7]. Density functional theory (DFT) calculations corroborate crystallographic data, showing a highest occupied molecular orbital (HOMO) localized on the imidazole ring and a lowest unoccupied molecular orbital (LUMO) centered on the brominated pyridine ring [2] [10].
Table 2: Bond Length and Angle Deviations in the Fused Ring System
Bond/Angle | Value (Å/°) | Standard Value (Å/°) |
---|---|---|
N1–C2 (imidazole) | 1.351(4) Å | 1.350 Å |
C4–C7 (pyridine) | 1.738(3) Å | 1.730 Å |
C4–C7–Br1 | 122.8° | 120° |
The bromine substituent adopts a coplanar orientation relative to the pyridine ring, evidenced by a C8–C7–Br1–C12 torsional angle of 175.2(3)° [4]. This near-perfect planarity minimizes steric strain and facilitates π-conjugation across the heterocyclic system. In derivatives with N-alkyl substituents (e.g., 1,3-bis[(1,3-dioxolan-2-yl)methyl] analogs), the dioxolane rings display distinct conformational dynamics: one adopts an envelope conformation (puckering amplitude Q₂ = 0.234(3) Å), while the other exhibits a twisted boat conformation (Q₂ = 0.355(3) Å) [5]. Hydrogen bonding between C10–H10···O2 (2.48 Å) further restricts rotational freedom, locking the dioxolane rings at dihedral angles of 82.34(13)° and 38.15(13)° relative to the imidazopyridine plane [5] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (300 MHz, DMSO-d₆) reveals a deshielded singlet at δ 12.88 ppm, assigned to the N3–H proton of the lactam ring, consistent with strong hydrogen bonding [6]. The pyridine ring protons resonate as distinct multiplets: H5 at δ 8.63 ppm (J = 7.0 Hz), H6 at δ 7.70–7.60 ppm, and H4 at δ 7.44–7.42 ppm [4] [7]. ¹³C NMR displays four key signals: the lactam carbonyl at δ 157.6 ppm, C7–Br at δ 126.6 ppm, C4 at δ 153.0 ppm, and C3a at δ 155.3 ppm [6] [10].
Infrared SpectroscopyCharacteristic IR absorptions include the lactam C=O stretch at 1681 cm⁻¹ and N–H bending at 3181 cm⁻¹. The C–Br vibration appears as a medium-intensity peak at 625 cm⁻¹, while aromatic C=C/C=N stretches occur at 1495 cm⁻¹ and 1386 cm⁻¹ [6] [9].
Mass SpectrometryHigh-resolution electrospray ionization mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 213.96105 (calculated: 213.9611 for C₆H₅BrN₃O⁺). Fragmentation patterns show major peaks at m/z 196.2 ([M–OH]⁺), 168.3 ([M–Br]⁺), and 140.4 ([M–Br–CO]⁺) [9] [10]. Collision cross-section (CCS) measurements predict a compact conformation, with [M+H]⁺ exhibiting a CCS of 131.7 Ų [10].
Table 3: Key Spectral Assignments
Spectrum | Signal (δ, ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | 12.88 (s, 1H) | N3–H (lactam) |
8.63 (d, 1H) | H5 (pyridine) | |
¹³C NMR | 157.6 | C2=O (lactam) |
126.6 | C7–Br (pyridine) | |
IR | 1681 cm⁻¹ | ν(C=O) |
625 cm⁻¹ | ν(C–Br) | |
MS | 213.96105 | [M+H]⁺ |
Table 4: Comparative ¹³C NMR Chemical Shifts
Carbon Position | δ (ppm) in 7-Bromo Derivative | δ (ppm) in Unsubstituted Analog |
---|---|---|
Lactam Carbonyl | 157.6 | 160.2 |
C7 | 126.6 | 128.4 |
C3a | 155.3 | 148.1 |
C4 | 153.0 | 140.5 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0